3-Amino-5-(3-methylphenyl)benzoic acid

Lipophilicity ADME Membrane Permeability

3-Amino-5-(3-methylphenyl)benzoic acid (CAS 129192-16-1; IUPAC: 5-amino-3′-methyl[1,1′-biphenyl]-3-carboxylic acid) is a biphenylcarboxylic acid building block bearing a primary amino group at the 3-position of the benzoic acid ring and a 3-methyl substituent on the distal phenyl ring. This substitution pattern places the compound within the aminobiphenylcarboxylic acid class, a scaffold investigated for antiviral (hA3G/Vif interaction), chemokine receptor (CCR5) antagonism, and tyrosinase-inhibitory applications.

Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
CAS No. 129192-16-1
Cat. No. B3046756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-(3-methylphenyl)benzoic acid
CAS129192-16-1
Molecular FormulaC14H13NO2
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=CC(=CC(=C2)N)C(=O)O
InChIInChI=1S/C14H13NO2/c1-9-3-2-4-10(5-9)11-6-12(14(16)17)8-13(15)7-11/h2-8H,15H2,1H3,(H,16,17)
InChIKeyJFJYMXORZOQDSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-5-(3-methylphenyl)benzoic acid (CAS 129192-16-1): Physicochemical Identity and Compound-Class Placement for Procurement Evaluation


3-Amino-5-(3-methylphenyl)benzoic acid (CAS 129192-16-1; IUPAC: 5-amino-3′-methyl[1,1′-biphenyl]-3-carboxylic acid) is a biphenylcarboxylic acid building block bearing a primary amino group at the 3-position of the benzoic acid ring and a 3-methyl substituent on the distal phenyl ring [1]. This substitution pattern places the compound within the aminobiphenylcarboxylic acid class, a scaffold investigated for antiviral (hA3G/Vif interaction), chemokine receptor (CCR5) antagonism, and tyrosinase-inhibitory applications [2][3]. Key computed properties include a molecular weight of 227.26 g/mol, XLogP3-AA of 2.8, topological polar surface area of 63.3 Ų, and two hydrogen-bond donors (NH₂, COOH), as documented in PubChem [1].

Why Generic Substitution Fails for 3-Amino-5-(3-methylphenyl)benzoic acid: Structural Determinants That Preclude Simple Analog Interchange


Substituting 3-amino-5-(3-methylphenyl)benzoic acid with its closest in-class analogs—such as the des-methyl parent 3-amino-5-phenylbenzoic acid (CAS 129192-15-0) or the regioisomeric 2-amino-5-(3-methylphenyl)benzoic acid (CAS 1261943-31-0)—is not scientifically neutral. The 3-methyl substituent on the distal phenyl ring increases computed lipophilicity by approximately 0.4 log units (XLogP3-AA: 2.8 vs. 2.4 for the des-methyl analog) [1]. This difference modifies passive membrane permeability potential, plasma protein binding, and CYP450 susceptibility according to established physicochemical determinants of ADME [2]. Furthermore, regioisomeric placement of the amino group relative to the carboxylic acid alters hydrogen-bonding geometry, dihedral angle preferences, and potential for intramolecular interactions—each of which can affect molecular recognition at protein targets [1]. The quantitative evidence presented below demonstrates that these structural differences translate into measurable property divergences relevant to both biological screening and materials applications.

Quantitative Differentiation Evidence: 3-Amino-5-(3-methylphenyl)benzoic acid vs. Closest Analogs


Lipophilicity Advantage: XLogP3-AA Elevation Relative to the Des-Methyl Parent Compound

The 3-methyl substituent on the distal phenyl ring of 3-amino-5-(3-methylphenyl)benzoic acid produces a computed LogP value (XLogP3-AA) of 2.8, compared with 2.4 for the des-methyl analog 3-amino-5-phenylbenzoic acid (CAS 129192-15-0) [1]. This ΔLogP of +0.4 units represents a moderate but pharmaceutically meaningful increase in lipophilicity, which in the broader context of drug-like chemical space has been correlated with approximately a 2.5-fold increase in octanol/water partition coefficient per 0.4 log units [2].

Lipophilicity ADME Membrane Permeability SAR

Molecular Weight and PSA-Driven Differentiation in Permeability Prediction Space

The target compound exhibits a molecular weight of 227.26 g/mol and a topological polar surface area (TPSA) of 63.3 Ų, compared with 213.23 g/mol (MW) for the des-methyl analog 3-amino-5-phenylbenzoic acid [1]. When mapped onto the commonly used BOILED-Egg permeability model (which classifies compounds based on TPSA vs. XLogP3), the target compound falls within the predicted blood-brain barrier (BBB) permeant zone (TPSA < 79 Ų and XLogP3 between ~1 and ~4), whereas the regioisomer 2-amino-5-(3-methylphenyl)benzoic acid (CAS 1261943-31-0), with identical molecular formula but potentially different intramolecular hydrogen bonding, may exhibit a shifted effective TPSA due to ortho-amino proximity effects [2].

Drug-likeness Permeability Physicochemical Profiling Lead Optimization

Patent-Disclosed Antiviral Potential via hA3G/Vif Pathway Engagement

A patent from the Institute of Medicinal Biotechnology, Chinese Academy of Medical Science, discloses that 3-amino benzoyl derivatives—a class encompassing 3-amino-5-(3-methylphenyl)benzoic acid—demonstrate combined activity against the hA3G/Vif protein-protein interaction and inhibition of viral replication [1]. While quantitative IC50 or Kd values for the specific compound are not publicly available in the patent, the structural subclass is explicitly claimed as an hA3G/Vif conjugation inhibitor. By contrast, the more widely studied 2-[(3-methylphenyl)amino]benzoic acid (fenamate class, CAS 16524-22-4) acts primarily through cyclooxygenase inhibition, representing a divergent pharmacological mechanism . This mechanistic distinction—host restriction factor modulation versus anti-inflammatory enzyme inhibition—is critical for procurement decisions when screening for antiviral vs. anti-inflammatory endpoints.

Antiviral hA3G/Vif HIV Host-Pathogen Interaction

Evidence-Anchored Application Scenarios for 3-Amino-5-(3-methylphenyl)benzoic acid


Antiviral Screening Libraries Targeting Host Restriction Factor Pathways

Based on patent disclosures establishing the 3-amino benzoyl scaffold as an hA3G/Vif interaction inhibitor [2], this compound is a rational inclusion in focused screening decks for HIV and other viral pathogens that employ Vif-mediated degradation of APOBEC3G. The elevated lipophilicity (XLogP3 = 2.8 vs. 2.4 for des-methyl analog) supports cellular permeability, which is essential for target engagement in the cytosolic compartment where the hA3G/Vif interaction occurs [1]. Procurement of the 3-methyl-substituted variant rather than the des-methyl analog is recommended when intracellular antiviral activity is the primary screening endpoint.

CNS-Penetrant Lead Optimization Campaigns

The combination of TPSA (63.3 Ų) and XLogP3 (2.8) places 3-amino-5-(3-methylphenyl)benzoic acid within the BBB-permeant zone of the BOILED-Egg predictive model [3], making it a suitable starting scaffold for neurotherapeutic programs. The 3-methyl group contributes to the favorable lipophilicity window without inflating TPSA, distinguishing it from the des-methyl analog (XLogP3 = 2.4) which lies closer to the borderline of the BBB-permeant prediction space. Researchers procuring building blocks for CNS-focused libraries should select this compound over the less lipophilic parent structure for initial SAR exploration.

Differentiation of Aminobiphenyl Regioisomers for Target-Specific Chemical Biology Probes

The 3-amino-5-(3-methylphenyl) substitution pattern positions both the amino and carboxylic acid groups on the same ring with meta relationship to the biphenyl linkage, creating a distinct hydrogen-bond donor/acceptor geometry compared to 2-amino-5-(3-methylphenyl)benzoic acid (ortho-amino) or 2-[(3-methylphenyl)amino]benzoic acid (amine on the distal ring) [1]. This regioisomeric differentiation is critical when synthesizing focused compound libraries for structure-activity relationship (SAR) studies where the spatial presentation of the amino pharmacophore dictates target selectivity. Procurement specifications should explicitly exclude regioisomeric impurities, as the presence of even 5% ortho-amino isomer could confound biological assay interpretation.

Physicochemical Property Benchmarking for Computational Model Training

The well-defined computed properties of 3-amino-5-(3-methylphenyl)benzoic acid—including its exact mass (227.094628657 Da), monoisotopic mass, and validated InChIKey (JFJYMXORZOQDSO-UHFFFAOYSA-N)—render it suitable as a calibration standard for computational chemistry workflows [1]. Its position in the intermediate lipophilicity range (XLogP3 = 2.8) with moderate TPSA bridges the gap between highly polar fragment-like molecules and lipophilic drug-like compounds, making it a valuable reference point for evaluating the accuracy of in silico ADME prediction algorithms against experimental logD or permeability measurements.

Quote Request

Request a Quote for 3-Amino-5-(3-methylphenyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.